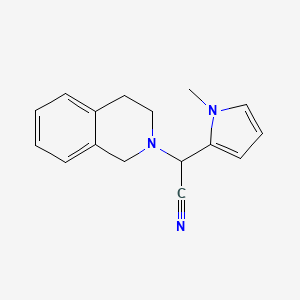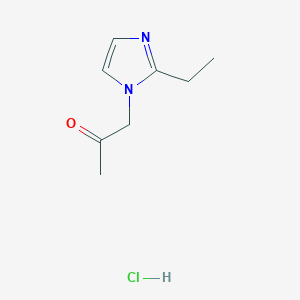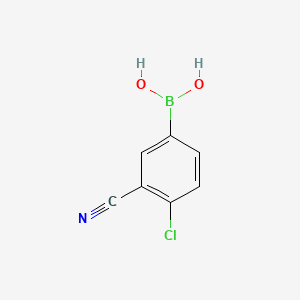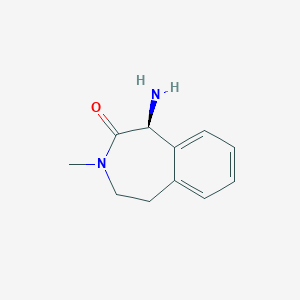
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one
Vue d'ensemble
Description
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one, also known as BOD, is an organic compound derived from the reaction of 1,2,4-oxadiazole and 3-bromophenol. BOD is an important intermediate for the synthesis of pharmaceuticals, agrochemicals and other organic compounds. BOD has attracted considerable attention due to its potential applications in the synthesis of various organic compounds.
Applications De Recherche Scientifique
Crystal Structure Analysis
The study of related compounds with structural similarities to 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one reveals insights into crystallography and molecular interactions. For instance, compounds containing 1,3,4-oxadiazole rings demonstrate planar structures that participate in various intermolecular hydrogen bonding, contributing to their crystalline structures. These interactions can be essential for understanding the material's physical and chemical properties, applicable in designing new materials with desired characteristics (Fun et al., 2011).
Antimicrobial and Antileishmanial Activity
Compounds featuring 1,3,4-oxadiazole and 1,2,4-triazole rings, related to the core structure of interest, have been synthesized and evaluated for biological activities. These compounds show significant antimicrobial activities against various bacteria and high antileishmanial activity. This suggests the potential of 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one derivatives in developing new antimicrobial and antileishmanial agents, highlighting their importance in medicinal chemistry (Ustabaş et al., 2020).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, including those with 1,3,4-oxadiazole rings, are crucial for the development of new materials with potential applications in various fields such as pharmaceuticals and electronics. Studies on the synthesis of related compounds provide valuable insights into the chemical behavior and reactivity of these heterocycles, laying the groundwork for novel synthetic strategies and applications in drug discovery and material science (Jiang et al., 2014).
Cytotoxicity and Anticancer Activity
The investigation of 1,3,4-oxadiazoline derivatives derived from related chemical structures has shown promising cytotoxic effects against various human cancer cell lines. These findings indicate the potential therapeutic applications of these compounds in cancer treatment, emphasizing the importance of the core structure in developing novel anticancer agents (Tien et al., 2018).
Antimicrobial Activities of Triazole Derivatives
The synthesis and antimicrobial evaluation of triazole derivatives related to 3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one underscore the significance of this chemical framework in developing new antimicrobial agents. These compounds exhibit variable antimicrobial activities, suggesting their utility in addressing resistance issues and developing new treatments for infectious diseases (Kaneria et al., 2016).
Propriétés
IUPAC Name |
3-(3-bromophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-3-1-2-5(4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSUENNDIGIWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NOC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
CAS RN |
26904-01-8 | |
| Record name | 3-(3-bromophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)

![2-(7-(2-Fluorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetic acid](/img/structure/B1450852.png)



![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)
acetate](/img/structure/B1450862.png)





